molecular formula C9H17N3O5 B13125320 (S)-5-Amino-2-((S)-3-amino-3-carboxypropanamido)pentanoicacid

(S)-5-Amino-2-((S)-3-amino-3-carboxypropanamido)pentanoicacid

Katalognummer: B13125320
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: ATFQKXOOPOLRNP-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-5-Amino-2-((S)-3-amino-3-carboxypropanamido)pentanoic acid is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Amino-2-((S)-3-amino-3-carboxypropanamido)pentanoic acid typically involves multi-step organic synthesis techniques. One common method includes the protection of amino groups followed by the coupling of protected amino acids using peptide bond formation reactions. The reaction conditions often involve the use of coupling reagents such as carbodiimides and protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. Automated peptide synthesizers can be employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is assembled step-by-step on a solid support, allowing for efficient purification and isolation.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-5-Amino-2-((S)-3-amino-3-carboxypropanamido)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: Carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Amino groups can participate in nucleophilic substitution reactions, forming amides or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions include various derivatives such as nitro compounds, alcohols, and substituted amides or esters, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(S)-5-Amino-2-((S)-3-amino-3-carboxypropanamido)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Plays a role in studying enzyme-substrate interactions and protein folding mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of biodegradable polymers and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of (S)-5-Amino-2-((S)-3-amino-3-carboxypropanamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include the activation or inhibition of enzymatic reactions, influencing metabolic processes or signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-5-Amino-2-((S)-3-amino-3-carboxypropanamido)butanoic acid
  • (S)-5-Amino-2-((S)-3-amino-3-carboxypropanamido)hexanoic acid

Uniqueness

(S)-5-Amino-2-((S)-3-amino-3-carboxypropanamido)pentanoic acid is unique due to its specific chain length and the presence of multiple functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and reaction kinetics, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H17N3O5

Molekulargewicht

247.25 g/mol

IUPAC-Name

(2S)-5-amino-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid

InChI

InChI=1S/C9H17N3O5/c10-3-1-2-6(9(16)17)12-7(13)4-5(11)8(14)15/h5-6H,1-4,10-11H2,(H,12,13)(H,14,15)(H,16,17)/t5-,6-/m0/s1

InChI-Schlüssel

ATFQKXOOPOLRNP-WDSKDSINSA-N

Isomerische SMILES

C(C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N)CN

Kanonische SMILES

C(CC(C(=O)O)NC(=O)CC(C(=O)O)N)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.